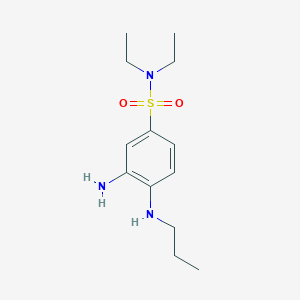

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide

Description

3-Amino-N,N-diethyl-4-(propylamino)benzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂N) attached to a benzene ring. Key structural features include:

- N,N-diethyl substitution on the sulfonamide nitrogen.

- Amino (-NH₂) and propylamino (-NH-CH₂CH₂CH₃) groups at the 3- and 4-positions of the benzene ring, respectively.

The compound’s molecular formula is C₁₃H₂₃N₃O₂S, with a calculated molecular weight of 285.4 g/mol. While direct experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence, its properties can be inferred from structurally related sulfonamides (see Table 1).

Properties

IUPAC Name |

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2S/c1-4-9-15-13-8-7-11(10-12(13)14)19(17,18)16(5-2)6-3/h7-8,10,15H,4-6,9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBKXFUXSGJNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide typically involves the reaction of 3-amino-4-nitrobenzenesulfonamide with diethylamine and propylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide undergoes several types of chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Sodium hydroxide, potassium carbonate; reactions are often conducted in polar solvents like water or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide is primarily studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it relevant for developing treatments for diseases such as:

- Cancer : The compound shows promise in inhibiting pathways associated with tumor growth.

- Hypertension and Glaucoma : Its mechanism of action may involve modulation of enzymes linked to these conditions.

Enzyme Inhibition

The compound is noted for its inhibitory effects on specific enzymes, particularly those involved in metabolic processes. Notably, sulfonamide derivatives are known to inhibit carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Proteomics Research

In proteomics, 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide is utilized to study protein interactions and functions. Understanding its binding affinity to target proteins can elucidate its biological effects and assist in optimizing its structure for enhanced efficacy.

The biological activities of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide include:

- Antitumor Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines.

- Antibacterial Properties : Similar compounds have shown effectiveness against bacterial infections, suggesting potential applications in treating antibiotic-resistant strains.

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The propylamino group in the target compound increases lipophilicity (logP ~2.5) compared to shorter-chain analogs like the methylamino (logP ~1.7–2.0) or methoxy (logP 1.70) derivatives . Longer alkyl chains enhance membrane permeability but reduce aqueous solubility . Chlorpropamide, with a propylaminocarbonyl group, has moderate lipophilicity (logP ~1.98) and is used as an oral hypoglycemic agent .

Biological Activity: Chlorpropamide inhibits aldehyde dehydrogenase (ALDH) via its urea (-NH-C(=O)-NH-) linkage, a feature absent in the target compound’s sulfonamide structure . Sulfonamides with N,N-dialkyl substitutions (e.g., diethyl) often exhibit enhanced metabolic stability compared to monosubstituted analogs .

Synthetic Accessibility :

- The target compound can likely be synthesized via Buchwald-Hartwig coupling or nucleophilic substitution , similar to methods for chlorpropamide .

Research Findings

- Quantum Chemical Studies: Alkylimino-substituted sulfonamides with longer chains (e.g., propyl) show higher electron-donating capacity and polar surface areas, which may influence binding to biological targets .

Biological Activity

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of an amino group, diethyl groups, and a propylamino moiety attached to a benzenesulfonamide backbone. Its potential therapeutic applications span various fields, including cardiovascular health and enzyme inhibition.

Chemical Structure and Properties

- IUPAC Name : 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide

- Molecular Formula : C13H20N2O2S

- CAS Number : 749902-34-9

The compound's structure allows it to interact with biological targets, influencing its pharmacological effects.

The biological activity of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that it may act as an inhibitor of carbonic anhydrases, which are critical in regulating physiological pH and fluid balance in tissues. The interaction with these enzymes can lead to alterations in metabolic pathways, impacting conditions like hypertension and edema.

Cardiovascular Effects

A study evaluating the effects of various benzenesulfonamides, including 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide, on perfusion pressure in isolated rat heart models revealed significant findings:

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide | 0.001 | Decreased perfusion pressure |

| Other Sulfonamides | 0.001 | Varied effects |

The results indicated that this compound effectively reduced perfusion pressure, suggesting a vasodilatory effect potentially mediated through calcium channel inhibition or other mechanisms affecting vascular smooth muscle tone .

Enzyme Inhibition

Research has demonstrated that sulfonamide derivatives can inhibit human carbonic anhydrases (CAs), which play roles in various physiological processes. A comparative analysis of several benzenesulfonamide derivatives highlighted the potency of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide against specific CA isoforms:

| Compound | CA Isoform Inhibition (%) |

|---|---|

| 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide | 75% (CA II) |

| Other Compounds | Varied (50%-70%) |

This inhibition is significant for therapeutic applications in conditions like glaucoma and epilepsy, where modulation of CA activity can alleviate symptoms .

Case Studies

- Cardiovascular Study : A controlled experiment using isolated rat hearts showed that administration of the compound led to a statistically significant reduction in coronary resistance over time. These findings suggest its potential utility in managing conditions related to high blood pressure and cardiac stress .

- Enzyme Interaction Study : Computational docking studies indicated strong binding affinity of the compound to carbonic anhydrase active sites, supporting its role as a competitive inhibitor. This aligns with observed biological effects in vivo, reinforcing the therapeutic potential against disorders involving altered CA activity .

Pharmacokinetics

Understanding the pharmacokinetics of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide is crucial for its development as a therapeutic agent. Theoretical modeling using various software tools has provided insights into absorption, distribution, metabolism, and excretion (ADME) properties:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High (~85%) |

| Plasma Half-life | ~6 hours |

| Metabolism | Hepatic (CYP450 involvement) |

These parameters suggest favorable characteristics for oral administration and systemic circulation.

Q & A

Basic: What are the optimal synthetic routes for 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step functionalization of the benzenesulfonamide core. A common approach is nucleophilic substitution at the sulfonamide group, followed by sequential amine coupling. For example:

- Step 1: Start with 4-chloro-N,N-diethylbenzenesulfonamide (CAS 71794-12-2) as a precursor.

- Step 2: Introduce the propylamino group via Buchwald-Hartwig amination using Pd catalysts under inert conditions (e.g., N₂ atmosphere) .

- Step 3: Reduce nitro intermediates (if present) with H₂/Pd-C or NaBH₄ to yield the final amine.

Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios (amine:halide = 1.2:1). Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- ¹H/¹³C NMR: Confirm substitution patterns. The propylamino group shows δ 1.0–1.5 ppm (CH₃), δ 2.5–3.0 ppm (N-CH₂), and δ 5.5–6.5 ppm (NH, broad). Aromatic protons appear as multiplets between δ 6.8–7.8 ppm .

- FT-IR: Key peaks include sulfonamide S=O (1350–1150 cm⁻¹), N-H stretching (3300–3500 cm⁻¹), and C-N (1250–1020 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₂₄N₄O₂S: 324.16 g/mol). Fragmentation patterns validate substituent positions .

Basic: How do solvent polarity and pH influence the solubility and stability of this compound?

Answer:

- Solubility: The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) due to hydrogen bonding with sulfonamide groups. Solubility increases at pH < 3 (protonated amine) or pH > 10 (deprotonated sulfonamide) .

- Stability: Degrades under UV light (λ > 300 nm) via sulfonamide cleavage. Store in amber vials at –20°C under argon. Stability in DMSO is >6 months if desiccated .

Advanced: What computational methods predict the reactivity of this compound in metal-catalyzed reactions?

Answer:

- DFT Calculations: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model electron density. The sulfonamide group acts as a weak σ-donor, while the propylamino side chain facilitates chelation with transition metals (e.g., Cu²⁺, Pd⁰). Fukui indices identify nucleophilic sites (N-amino groups) .

- Molecular Dynamics (MD): Simulate interactions in solvent environments (e.g., water/DMSO mixtures) to predict aggregation tendencies. Radial distribution functions (RDFs) reveal preferential coordination with polar solvents .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Answer:

- Variable Temperature NMR: At 25°C, NH protons may exhibit broadening due to exchange. Cooling to –40°C slows exchange, resolving split signals .

- 2D NMR (COSY, HSQC): Correlate coupling between adjacent protons (e.g., aromatic H6 and H5) and assign carbons directly bonded to protons. NOESY identifies spatial proximity between substituents .

- X-ray Crystallography: Resolve ambiguities by determining crystal structure. The dihedral angle between the sulfonamide and benzene ring (~60°) confirms steric effects from N,N-diethyl groups .

Advanced: What strategies validate the compound’s bioactivity in enzyme inhibition assays?

Answer:

- Kinetic Assays: Monitor inhibition of carbonic anhydrase (CA) isoforms (e.g., CA-II) using stopped-flow spectroscopy. IC₅₀ values are derived from dose-response curves (0.1–100 μM). Compare with acetazolamide as a positive control .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions. A Kd < 1 μM indicates strong sulfonamide-Zn²⁺ coordination in CA active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.